N-benzyl-4-(phenylethynyl)benzamide
Description
Contextualization within Benzamide (B126) Derivatives Research
The benzamide functional group is a cornerstone in drug discovery and development, with derivatives exhibiting a vast array of pharmacological activities. researchgate.netresearchgate.net These compounds are recognized for their ability to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, and neuroprotective agents. researchgate.netnih.govnsf.gov
For example, various substituted benzamides have been investigated as potent inhibitors of enzymes crucial for disease progression. A series of novel N-benzylbenzamide derivatives were recently designed and synthesized as tubulin polymerization inhibitors, demonstrating potent antitumor activities. nih.gov Another study reported N-benzyl benzamide derivatives as highly selective and potent inhibitors of butyrylcholinesterase (BChE), an important target in the treatment of Alzheimer's disease. nih.gov Furthermore, benzamide derivatives have been developed as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) for cancer therapy and as agents effective against prion diseases. nih.govworktribe.com The established therapeutic relevance of the benzamide scaffold suggests that N-benzyl-4-(phenylethynyl)benzamide is a member of a chemical class with high potential for biological activity.
Significance of the Phenylethynyl Moiety in Molecular Design
The phenylethynyl group, consisting of a phenyl ring connected to a carbon-carbon triple bond, is a valuable structural motif in modern organic chemistry. Its rigid, linear geometry can be used to impose specific conformational constraints on a molecule, which is a critical aspect of rational drug design. The introduction of this moiety is most commonly achieved through the Sonogashira coupling reaction, a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.orglibretexts.org This reaction's reliability under mild conditions has made it a staple in the synthesis of complex natural products, pharmaceuticals, and organic materials. wikipedia.org
In medicinal chemistry, the phenylethynyl moiety has been incorporated into various compounds to modulate their interaction with biological targets. For instance, analogues of 3-methyl-6-(phenylethynyl)pyridine were synthesized and evaluated as antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for treating neurological disorders. The phenylethynyl group is a key feature of this class of antagonists. The synthetic accessibility and unique structural properties of the phenylethynyl group make it a significant component in the design of novel bioactive molecules, including potential applications for this compound.
Role of the N-Benzyl Group in Structure-Activity Modulation
The N-benzyl group is a common substituent in medicinal chemistry, often introduced to enhance a compound's biological activity or modify its pharmacokinetic properties. lookchemmall.com The benzyl (B1604629) group, consisting of a benzene (B151609) ring attached to a CH₂ group, can engage in various non-covalent interactions with biological macromolecules, such as hydrophobic and π-stacking interactions, which can lead to improved binding affinity for a target receptor or enzyme. lookchemmall.com
The influence of the N-benzyl group is evident in numerous studies on structure-activity relationships (SAR). In the development of novel tubulin polymerization inhibitors, the N-benzylbenzamide scaffold was identified as a key element for potent antitumor activity. nih.gov Similarly, research into selective inhibitors for butyrylcholinesterase (BChE) revealed that N-benzyl benzamide derivatives could achieve sub-nanomolar inhibitory concentrations, highlighting the critical contribution of this group to the compounds' potency. nih.gov In another example, a family of direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), an antitubercular target, was based on an N-benzyl-4-((heteroaryl)methyl)benzamide template. These examples underscore the strategic importance of the N-benzyl group in modulating the biological profile of benzamide derivatives, a role it would be expected to play in this compound.
Current Research Landscape and Unaddressed Challenges in this compound Chemistry
A review of the current scientific literature indicates that this compound is not a widely studied compound. There are no extensive reports detailing its specific synthesis, characterization, or biological evaluation. This represents a significant gap in the chemical space of functionalized benzamides.
The primary challenge is the lack of foundational research. The synthesis of this specific molecule, while theoretically straightforward, has not been explicitly described. Two plausible synthetic routes could be envisioned:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between N-benzyl-4-iodobenzamide and phenylacetylene (B144264). researchgate.netwikipedia.org This approach builds the phenylethynyl linkage onto a pre-formed benzamide.
Amide Coupling: The amidation of 4-(phenylethynyl)benzoic acid with benzylamine (B48309). researchgate.netsigmaaldrich.com This route involves first synthesizing the substituted benzoic acid chemicalbook.com and then forming the amide bond.
The absence of published data means that all properties of this compound, from its physical characteristics to its potential biological activities, remain hypothetical. The key unaddressed challenge is to synthesize and characterize this compound, thereby enabling an empirical investigation of its properties.
Scope and Objectives of Academic Inquiry Pertaining to this compound
Given the promising biological activities of related compounds, academic inquiry into this compound would be well-justified. The primary objectives of such research would be:
Synthesis and Characterization: To develop and optimize a reliable synthetic route to this compound and to fully characterize the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and crystallography.
Biological Screening: To investigate the potential biological activities of the compound. Based on the known activities of its structural components, initial screening could focus on:
Anticancer Activity: Evaluating its effect on tubulin polymerization and its cytotoxicity against various cancer cell lines, given the precedent set by other N-benzylbenzamide derivatives. nih.gov
Neuroprotective Activity: Testing its inhibitory potential against cholinesterases like BChE, which could be relevant for neurodegenerative diseases such as Alzheimer's. nih.gov
Enzyme Inhibition: Screening against other relevant therapeutic targets where benzamides have shown activity, such as PARP-1. nih.gov
Structure-Activity Relationship (SAR) Studies: To synthesize analogues of this compound to understand how modifications to the N-benzyl and phenylethynyl groups affect its biological activity. This would provide valuable data for designing more potent and selective compounds.
The exploration of this compound offers an opportunity to expand the library of bioactive benzamides and potentially uncover a new lead compound for drug development.
Data Tables
Table 1: Biological Activity of Structurally Related N-Benzylbenzamide Derivatives This table presents data on the biological activities of compounds that share the N-benzylbenzamide scaffold with the title compound, illustrating the therapeutic potential of this chemical class.
| Compound Class | Target | Key Findings | Reference |
| N-Benzylbenzamide Derivatives | Tubulin Polymerization | Exhibited significant antiproliferative activities (IC₅₀ values from 12 to 27 nM) against several cancer cell lines. | nih.gov |
| N-Benzyl Benzamide Derivatives | Butyrylcholinesterase (BChE) | Acted as selective sub-nanomolar inhibitors of BChE, showing potential for Alzheimer's disease treatment. | nih.gov |
| N-Benzyl-4-((heteroaryl)methyl)benzamides | InhA Enzyme (M. tuberculosis) | Acted as direct inhibitors of InhA, showing activity against M. tuberculosis bacteria. |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-(2-phenylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c24-22(23-17-20-9-5-2-6-10-20)21-15-13-19(14-16-21)12-11-18-7-3-1-4-8-18/h1-10,13-16H,17H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBGKHRMQFASIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Benzyl 4 Phenylethynyl Benzamide and Its Structural Analogues
Retrosynthetic Analysis of N-benzyl-4-(phenylethynyl)benzamide Core Structure
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the amide bond (C-N) and the alkynyl C(sp)-C(sp²) bond.
Amide Bond Disconnection: Cleavage of the N-C(O) amide bond reveals two key synthons: a 4-(phenylethynyl)benzoic acid derivative and benzylamine (B48309). This is a common and reliable disconnection, as amide bond formation is one of the most well-established transformations in organic chemistry. numberanalytics.com
Alkynyl C(sp)-C(sp²) Bond Disconnection: The bond between the phenylacetylene (B144264) group and the benzamide (B126) ring can be disconnected. This leads to a 4-halobenzamide derivative (such as 4-iodo- or 4-bromobenzamide) and phenylacetylene. This disconnection points towards a cross-coupling reaction, most notably the Sonogashira reaction, as the key construction step. libretexts.org
Combining these approaches leads to a convergent synthesis strategy. The most logical pathway involves first synthesizing an N-benzyl-4-halobenzamide intermediate. This is achieved by forming the amide bond between a 4-halobenzoic acid and benzylamine. In a subsequent step, the phenylethynyl group is introduced via a palladium-catalyzed cross-coupling reaction. This sequence is often preferred as it avoids potential interference of the free carboxylic acid or the terminal alkyne with the reagents used in the other step.
Modern Amide Bond Formation Strategies for Benzamide Synthesis
The formation of the amide linkage is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. rsc.org While direct condensation of a carboxylic acid and an amine is possible at high temperatures, it is often inefficient. numberanalytics.com Modern methods rely on the activation of the carboxylic acid to facilitate the reaction under milder conditions. umich.edu
A vast array of coupling reagents has been developed to activate carboxylic acids for amidation. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. umich.edu The choice of reagent depends on factors like substrate reactivity, desired reaction conditions, and the need to suppress side reactions like racemization in chiral substrates. nih.gov
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. umich.edunih.gov
Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are effective but their use has been curtailed due to the formation of a carcinogenic byproduct.
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are highly efficient coupling reagents that form an active ester, leading to rapid amide bond formation. ucl.ac.uk
Other Reagents: Simpler, lower molecular weight reagents like thionyl chloride or oxalyl chloride can be used to convert the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. ucl.ac.uklibretexts.org Triphosgene has also been employed for rapid and strong activation of carboxylic acids, enabling efficient amide formation even with less reactive substrates. nih.gov
| Reagent Class | Example Reagent | Abbreviation | Key Feature |
|---|---|---|---|
| Carbodiimides | N,N′-Diisopropylcarbodiimide | DIC | Forms a soluble urea (B33335) byproduct, simplifying purification. nih.gov |
| Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | Highly efficient and fast, often used in peptide synthesis. ucl.ac.uk |
| Phosphonic Anhydrides | Propanephosphonic acid anhydride | T3P | Known for high yields and low epimerization. ucl.ac.uk |
| Acyl Halide Precursors | Thionyl Chloride | SOCl₂ | Converts carboxylic acid to acyl chloride for reaction with an amine. libretexts.org |
In line with the principles of green chemistry, significant research has focused on developing more sustainable amidation methods. The goal is to reduce waste, avoid hazardous reagents and solvents, and improve atom economy. ucl.ac.uksigmaaldrich.com
Key green strategies include:
Catalytic Direct Amidation: Instead of stoichiometric activators, catalytic methods are being developed. Boronic acid derivatives and boric acid itself have been shown to catalyze the direct condensation of carboxylic acids and amines, with water being the only byproduct. sigmaaldrich.comsemanticscholar.org
Biocatalysis: Enzymes, particularly hydrolases, are being used to form amide bonds. These reactions can often be performed in aqueous systems or low-water environments to drive the equilibrium towards amide formation. rsc.org
Alternative Solvents and Conditions: The use of hazardous solvents like DMF and CH₂Cl₂ is being replaced with greener alternatives or solvent-free conditions. ucl.ac.uk For instance, the use of Brønsted acidic ionic liquids as both catalyst and solvent has been reported for the direct amidation of carboxylic acids and amines. acs.org
Dehydrogenative Coupling: Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines offers a direct route to amides with the liberation of hydrogen gas, representing a highly atom-economical process. sigmaaldrich.com
Alkyne Introduction Methodologies at the C-4 Position of the Benzamide Ring
The introduction of the phenylethynyl group at the C-4 position of the benzamide scaffold is a critical step that forms a C(sp)-C(sp²) bond. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions.
The Sonogashira reaction is the most prominent method for coupling terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org In the context of synthesizing this compound, this reaction would involve coupling N-benzyl-4-halobenzamide with phenylacetylene.
The classical Sonogashira coupling employs a dual catalyst system:
Palladium Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂.
Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI).
Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. organic-chemistry.org
The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in complex molecule synthesis. wikipedia.org Variants of the reaction have been developed to address certain limitations. For example, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by the copper co-catalyst. organic-chemistry.orgrsc.org
| Component | Example | Function |
|---|---|---|
| Aryl Halide | N-benzyl-4-iodobenzamide | Electrophilic partner (Reactivity: I > Br > Cl). wikipedia.org |
| Terminal Alkyne | Phenylacetylene | Nucleophilic partner. libretexts.org |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling cycle. libretexts.org |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. wikipedia.org |
| Base | Triethylamine (Et₃N) | Deprotonates the alkyne and neutralizes HX. organic-chemistry.org |
While the Sonogashira reaction is dominant, other methods for forming C(sp)-C(sp²) bonds have emerged, providing alternative retrosynthetic disconnections. One notable strategy is the decarbonylative Sonogashira cross-coupling . This approach allows for the use of carboxylic acid derivatives, such as amides or esters, as the electrophilic partner instead of aryl halides. rsc.org The reaction proceeds via a decarbonylation/transmetalation pathway, expanding the range of suitable starting materials. rsc.org For instance, twisted N-acyl-glutarimides have been used as effective substrates in Ni/Cu-cocatalyzed decarbonylative Sonogashira reactions. rsc.org
Other advanced methods for C-C bond formation, while less common for this specific transformation, include reactions that proceed via the activation of C-H or C-F bonds, representing an ongoing area of research in synthetic chemistry. ntu.edu.sgresearchgate.net Electrochemical methods are also gaining traction as a sustainable means to forge C-C bonds, including C(sp³)–C(sp²) linkages, through reductive processes. acs.org
N-Alkylation and Benzylation Protocols for Amide Nitrogen Functionalization
The introduction of a benzyl (B1604629) group onto the nitrogen atom of an amide is a key transformation in the synthesis of this compound and its analogues. This can be achieved through both direct and indirect methods.
Direct Benzylation Techniques
Direct benzylation involves the reaction of a pre-formed amide with a benzylating agent. A common approach is the N-alkylation of a primary amide with a benzyl halide. mdpi.com This reaction is typically carried out in the presence of a base to deprotonate the amide, making it a more effective nucleophile. mdpi.com Various bases can be employed, with potassium hydroxide (B78521) being a common choice. nih.gov The reaction is often performed in a suitable solvent, such as toluene, and may require elevated temperatures. nih.gov
Microwave irradiation has been shown to accelerate the N-alkylation of amides, offering a rapid and efficient solvent-free method. mdpi.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be used to facilitate the reaction between the amide and the alkyl halide, particularly under solvent-free conditions. mdpi.com
Another direct approach is the acceptorless dehydrogenative coupling of a primary amide with benzyl alcohol. This method, often catalyzed by transition metal complexes like those of cobalt or nickel, generates the N-benzylated amide with water as the only byproduct, representing a more atom-economical and environmentally friendly process. nih.govresearchgate.netrsc.org These reactions are typically performed at elevated temperatures. nih.govresearchgate.net
Table 1: Comparison of Direct Benzylation Techniques
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| N-Alkylation with Benzyl Halide | Primary amide, Benzyl halide | Base (e.g., KOH) | Toluene, elevated temp. | Well-established | Use of halides, potential for side reactions |
| Microwave-Assisted N-Alkylation | Primary amide, Benzyl halide | Phase-transfer catalyst (e.g., TBAB) | Solvent-free, microwave irradiation | Rapid, efficient | Specialized equipment required |
| Dehydrogenative Coupling | Primary amide, Benzyl alcohol | Co or Ni complex | Elevated temp. | Atom-economical, environmentally friendly | High temperatures, catalyst cost |
Indirect N-Benzyl Group Incorporation Strategies
Indirect methods involve the formation of the amide bond with a nitrogen source that already contains the benzyl group. A classic example is the reaction of an acyl chloride, such as 4-(phenylethynyl)benzoyl chloride, with benzylamine. This is a straightforward and widely used method for amide synthesis. nih.gov
Alternatively, carboxylic acids can be coupled directly with benzylamine using coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com Boron-based reagents, such as B(OCH2CF3)3, have also been developed for the direct amidation of carboxylic acids with amines, including N-protected amino acids, with low levels of racemization. acs.org
A newer approach involves the oxidative amidation of aldehydes. For instance, the reaction of an aldehyde with benzylamine in the presence of an oxidizing agent and a copper-based catalyst can yield the corresponding N-benzylamide. nih.gov Another innovative method is the rearrangement of N-2-nitrophenyl hydrazonyl bromides, which can be converted into activated esters and subsequently reacted with benzylamine to form the desired amide. nih.gov
Total Synthesis Approaches for this compound
The total synthesis of this compound typically involves two key steps: the formation of the 4-(phenylethynyl)benzoic acid backbone and the subsequent amidation with benzylamine.
The core structure, 4-(phenylethynyl)benzoic acid, is commonly synthesized via a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- and copper-catalyzed cross-coupling reaction joins a terminal alkyne (phenylacetylene) with an aryl halide (such as 4-iodobenzoic acid or 4-bromobenzoic acid). wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as an amine. wikipedia.org
Once 4-(phenylethynyl)benzoic acid is obtained, the final amide bond is formed. As described in the previous section, this can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative and then treating it with benzylamine. Alternatively, direct coupling of the carboxylic acid with benzylamine using standard peptide coupling reagents is a common and effective strategy. mdpi.com
Stereoselective Synthesis of Chiral this compound Analogues (If Applicable)
While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may possess interesting biological activities. Chiral resolution and asymmetric synthesis are the two main strategies to obtain enantiomerically pure compounds.
Chiral resolution involves the separation of a racemic mixture. This can be achieved by reacting the racemic carboxylic acid analogue with a chiral resolving agent, such as a chiral amine like (R)-(+)-N-benzyl-1-phenylethylamine, to form a pair of diastereomeric salts. nih.govresearchgate.net These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with acid.
Asymmetric synthesis aims to directly produce a single enantiomer. For chiral analogues where the stereocenter is on the benzyl group, a chiral benzylamine derivative could be used in the amidation step. For analogues with chirality on the benzamide portion, methods for the asymmetric synthesis of the carboxylic acid would be required. For example, in the synthesis of chiral 1,4-dihydropyridine (B1200194) analogues, chiral auxiliaries have been used to direct the stereochemical outcome of the reaction. nih.gov
Multicomponent Reactions and Convergent Synthesis Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, related MCRs can be envisioned. For example, a three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide has been reported for the synthesis of functionalized N-(2-(phenylethynyl)benzyl)amines. rsc.orgrsc.org This suggests the potential for developing MCRs that could incorporate the benzamide functionality.
Convergent synthesis strategies are highly desirable for building complex molecules like analogues of this compound. This approach involves the independent synthesis of key fragments of the molecule, which are then joined together in the final steps. For the synthesis of this compound, a convergent approach is inherent in its typical synthesis: the separate preparation of 4-(phenylethynyl)benzoic acid and its subsequent coupling with benzylamine. This strategy allows for the easy modification of either fragment to generate a library of analogues.
Reaction Mechanism Studies and Kinetic Analysis of Key Synthetic Steps
The synthesis of this compound involves several key reactions whose mechanisms and kinetics are of interest.
Sonogashira Coupling: The mechanism of the Sonogashira coupling is well-studied and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com The palladium(0) catalyst undergoes oxidative addition with the aryl halide. youtube.comlibretexts.org Simultaneously, the copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide. wikipedia.orgyoutube.com Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the palladium(0) catalyst. libretexts.orgpearson.com
Amide Bond Formation: The kinetics of amide bond formation can be influenced by various factors, including temperature, solvent, and the concentration of reactants. numberanalytics.com The reaction generally proceeds through the activation of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the amine. mdpi.comnih.gov In the case of using coupling reagents like EDC, an O-acylisourea intermediate is formed, which then reacts with the amine. mdpi.com Kinetic studies can help optimize reaction conditions to achieve high yields and purity. numberanalytics.comnih.gov
N-Alkylation of Amides: The mechanism of N-alkylation of amides with alcohols via dehydrogenative coupling typically involves the initial dehydrogenation of the alcohol to an aldehyde, catalyzed by a metal complex. nih.govrsc.org This is followed by the condensation of the aldehyde with the amide to form an N-acylimine or a related intermediate. nih.gov Finally, this intermediate is hydrogenated by the metal hydride species generated in the initial dehydrogenation step to yield the N-alkylated amide. nih.gov Kinetic studies have shown that the nucleophilic addition of the amide to the aldehyde is often the rate-determining step. nih.gov
Molecular Design Principles and Structure Activity Relationship Sar of N Benzyl 4 Phenylethynyl Benzamide Derivatives
Rationale for Scaffold Selection and Design Hypothesis Development
The selection of the N-benzyl-4-(phenylethynyl)benzamide scaffold is a deliberate choice rooted in the proven utility of its constituent parts in drug discovery. The N-benzylaniline and N-benzyl benzamide (B126) motifs are present in numerous biologically active compounds. For instance, the N-benzylaniline scaffold is a key structural element in the successful anticancer drug imatinib, which validates it as a versatile framework for inhibiting oncogenic signaling pathways. researchgate.netelsevierpure.com Similarly, derivatives bearing an N-benzyl benzamide scaffold have been reported as potent and selective sub-nanomolar inhibitors of butyrylcholinesterase, highlighting their potential for treating advanced Alzheimer's disease. nih.gov
The design hypothesis for this compound derivatives is based on the following concepts:
The Benzamide Core: This unit acts as a central rigid platform. The amide bond provides a crucial hydrogen bond donor and acceptor site, which is often essential for binding to biological targets.
The N-Benzyl Group: This lipophilic group can engage in hydrophobic or van der Waals interactions within a target's binding pocket. Its presence and orientation can significantly influence binding affinity and selectivity. mdpi.com
The Phenylethynyl Moiety: This rigid, linear linker connects the two aromatic systems. The alkyne group introduces conformational rigidity, which can be advantageous for optimizing binding by reducing the entropic penalty upon binding. The extended π-system can also participate in π-stacking interactions with aromatic amino acid residues in a protein target.
The overarching hypothesis is that by combining these three moieties, it is possible to create molecules with high affinity and selectivity for a specific biological target. The modular nature of the scaffold allows for systematic modifications to fine-tune the pharmacological profile.
Systematic Structural Modification Strategies for this compound
To explore the SAR and optimize the lead compound, medicinal chemists employ systematic structural modifications to each part of the this compound scaffold.
Modifications to the benzamide core are crucial for modulating the electronic properties and binding interactions of the molecule. In related N-phenylbenzamide derivatives developed as inhibitors of Enterovirus 71 (EV 71), the benzene (B151609) ring of the benzamide (referred to as ring B) was found to be essential for antiviral activity. nih.gov The introduction of various substituents can probe the steric and electronic requirements of the binding site. For example, the placement of electron-donating or electron-withdrawing groups can alter the charge distribution of the entire molecule, affecting its interaction with the target protein.
Table 1: Effect of Substituents on the Benzamide Core of Related N-Phenylbenzamide Derivatives
| Compound | Substituent on Benzamide Ring | Biological Activity (IC₅₀ against EV 71) |
|---|---|---|
| 1e | 3-amino, 4-methoxy | 5.7 ± 0.8 µM |
Data derived from a study on N-phenylbenzamide derivatives as anti-EV 71 agents. The activity of compound 1e, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, highlights the potential impact of substitutions on the benzamide core. nih.gov
The phenylethynyl group offers multiple avenues for modification. Substituents can be introduced onto its terminal phenyl ring to probe for additional binding interactions. For example, placing halogen atoms, alkyl groups, or hydrogen-bond donors/acceptors can significantly impact potency and selectivity. Variations in the alkyne chain itself, such as extending or shortening it, or replacing it with other rigid linkers, can alter the distance and geometry between the two main aromatic portions of the molecule, thereby optimizing its fit within the binding site.
The N-benzyl group is a key determinant of activity in many related scaffolds. Studies on metalloaminopeptidase inhibitors have shown that N-benzylation can be favorable for activity. mdpi.com Alterations can include:
Aromatic Ring Substitutions: Introducing substituents onto the phenyl ring of the N-benzyl group can explore potential interactions with specific sub-pockets of the target protein. This can enhance affinity and selectivity.
Linker Modifications: The methylene (B1212753) linker connecting the nitrogen to the phenyl ring can be modified. For example, introducing substituents on the linker or replacing it with other groups can alter the flexibility and orientation of the benzyl (B1604629) ring. In some cases, cleavage of the N-benzyl group has been observed under certain reaction conditions, indicating its chemical reactivity. mdpi.com
Isosteric and bioisosteric replacements are a powerful strategy to improve physicochemical properties and biological activity. A key focus is often the amide bond, which can be susceptible to hydrolysis by proteases. Research on related benzamide analogs has explored replacing the amide group with various bioisosteres to enhance stability and maintain or improve activity. nih.gov These studies have shown that preserving the geometry of the amide bond is critical. nih.gov
For example, the replacement of the oxygen atom with sulfur (thioamide) or selenium (selenoamide) retained significant biological activity against C. elegans, suggesting these modifications preserve the necessary geometry for interaction with the molecular target. nih.gov In contrast, other replacements like N-alkylamides and sulfonamides resulted in a loss of activity. nih.gov The triazole group is recognized as a non-classical bioisostere of the amide bond as it maintains a similar planar geometry and distribution of hydrogen bond donors and acceptors. nih.gov
Table 2: Bioisosteric Replacements for the Amide Group in Benzamide Analogs
| Original Group | Replacement Group | Resulting Activity (vs. C. elegans) |
|---|---|---|
| Amide | Thioamide | High (92% motility reduction) |
| Amide | Selenoamide | High (100% motility reduction) |
| Amide | N-methylthioamide | Moderate (59% motility reduction) |
| Amide | Urea (B33335) | Moderate (47% motility reduction) |
| Amide | N-alkylamides | No significant activity |
| Amide | Sulfonamide | No significant activity |
Data derived from a study on the bioisosteric replacement of the amide group in benzamide analogs targeting C. elegans. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, QSAR studies can provide valuable insights for rational drug design.
A typical QSAR study involves generating a dataset of analogues with varying substituents and measured biological activities. Then, various molecular descriptors are calculated for each molecule. These descriptors can be classified as:
Physicochemical: Such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov
Topological and 3D: Descriptors that encode information about the shape, size, and connectivity of the molecule.
Using statistical methods, a mathematical model is built that relates these descriptors to the biological activity. For instance, a Hansch analysis could reveal that lipophilicity and the presence of electron-donating substituents are important for activity. nih.gov
More advanced 3D-QSAR methods like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) can provide a more detailed understanding. nih.gov An MSA model might show that an increase in the length of the molecule in a specific dimension is beneficial for activity, while an increase in the molecular shadow in a particular plane is detrimental. nih.gov These models can generate 3D contour maps that visualize regions where steric bulk, positive or negative charges are favored or disfavored, guiding the design of new, more potent derivatives.
Descriptor Selection and Calculation Methodologies
In the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives, the careful selection of molecular descriptors is a critical initial step. These descriptors are numerical representations of the physicochemical properties of the molecules and are essential for building predictive models. The choice of descriptors and the methodologies for their calculation are pivotal for the success of the QSAR study.
A variety of descriptors can be employed, spanning several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. A notable descriptor in this category is the Klopman index, which incorporates both Coulombic and frontier orbital interactions of atoms within the ligand. nih.gov This descriptor is particularly useful for understanding ligand-receptor interactions at an atomic level. nih.gov
Thermodynamic Descriptors: These descriptors relate to the thermodynamic properties of the molecule. A commonly used thermodynamic descriptor is the logarithm of the partition coefficient (LogP), which quantifies the lipophilicity of a compound. sphinxsai.com This is crucial for predicting the absorption and distribution of a drug candidate.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular weight (MW) and the number of rotatable bonds, which indicates the conformational flexibility of the molecule. sphinxsai.compharmacophorejournal.com
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed understanding of the electronic structure. The sum of atomic polarizabilities (Apol) is an example of a quantum chemical descriptor that can influence biological activity. sphinxsai.com
Hydrogen Bonding Descriptors: The number of hydrogen-bond acceptors and donors in a molecule is a key factor in its interaction with biological targets. sphinxsai.com
The calculation of these descriptors is typically performed using specialized chemoinformatic software. The process often involves initially drawing the 2D structures of the this compound derivatives and then using the software to generate 3D conformations and calculate the various descriptors.
Table 1: Common Descriptors in QSAR Studies
| Descriptor Category | Example Descriptors | Significance |
| Electronic | Klopman Index, Dipole Moment | Describes electronic interactions with the target. nih.gov |
| Thermodynamic | LogP | Indicates lipophilicity and potential for membrane permeability. sphinxsai.com |
| Topological | Molecular Weight, Number of Rotatable Bonds | Relates to the size, shape, and flexibility of the molecule. sphinxsai.compharmacophorejournal.com |
| Quantum Chemical | Sum of Atomic Polarizabilities | Provides insight into the electronic structure and reactivity. sphinxsai.com |
| Hydrogen Bonding | Number of H-bond Acceptors/Donors | Crucial for specific interactions with biological macromolecules. sphinxsai.com |
Statistical Validation of QSAR Models
The development of a QSAR model is not complete without rigorous statistical validation. researchgate.net Validation ensures that the model is robust, predictive, and not a result of chance correlation. researchgate.net Several statistical methods are employed for this purpose, which can be broadly categorized into internal and external validation.
Internal Validation: This process assesses the stability and predictive ability of the model using the training set of data from which the model was generated. A common internal validation technique is cross-validation. In leave-one-out (LOO) cross-validation, a single compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. The predictive ability is quantified by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity.
External Validation: This is a more stringent test of a QSAR model's predictive power. researchgate.net It involves using a set of compounds (the test set) that were not used in the model's development to assess its ability to predict the activity of new, untested molecules. researchgate.net The predictive performance is often measured by the predictive correlation coefficient (R²pred).
Randomization Test: To ensure that a statistically significant QSAR model has not been obtained by chance, a randomization or y-scrambling test is often performed. sphinxsai.com The biological activity data is randomly shuffled, and a new QSAR model is developed using the original independent variables and the scrambled dependent variable. This process is repeated multiple times. If the original model has a significantly higher statistical quality than the models generated with scrambled data, it provides confidence in the robustness of the original model. sphinxsai.com
A study on N-benzyl benzamide derivatives reported a Q² of 0.862 and an R² of 0.913, indicating a statistically significant and predictive model. nih.gov
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² (Coefficient of Determination) | Measures the goodness of fit of the model. | Close to 1.0 |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive r² for the external test set) | Measures the external predictive ability of the model. | Close to r² |
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches
Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown.
For derivatives of this compound, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for their interaction with a target receptor.
The process of pharmacophore modeling typically involves the following steps:
Conformational Analysis: A set of active molecules is selected, and their possible 3D conformations are generated.
Feature Identification: Common chemical features among the active molecules are identified.
Pharmacophore Generation: The identified features are spatially aligned to generate a 3D pharmacophore hypothesis.
Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive molecules.
A 3D pharmacophore model for N-benzyl benzamide derivatives, identified as melanogenesis inhibitors, was successfully developed using the molecular comparative electron topology (MCET) method. nih.gov This model was further validated using structure-based docking methods. nih.gov Such a model can serve as a 3D query to screen virtual compound libraries to identify novel molecules with the desired biological activity.
Chemoinformatic Tools and Databases for SAR Analysis
The analysis of Structure-Activity Relationships (SAR) for this compound derivatives heavily relies on a variety of chemoinformatic tools and databases. These resources are indispensable for managing chemical data, calculating molecular descriptors, building predictive models, and visualizing molecular interactions.
Software for Drawing and Modeling:
ChemDraw: A widely used program for drawing chemical structures, reactions, and biological pathways. It can also be used to generate IUPAC names from structures. pharmacophorejournal.com
Cerius2: A molecular modeling software environment that can be used for QSAR studies, including the calculation of 2D and 3D descriptors and the development of models using methods like Genetic Function Approximation (GFA) and Molecular Field Analysis (MFA). sphinxsai.com
Databases:
GOSTAR (GOva's Target and Activity Relationship Database): A comprehensive database that contains information on chemical compounds and their biological activities, which can be a valuable source of data for QSAR studies. sphinxsai.com
Public Chemical Databases (e.g., PubChem, ChEMBL): These databases contain vast amounts of information on chemical compounds, including their structures, properties, and biological activities, which can be mined for SAR analysis.
These tools and databases, when used in concert, provide a powerful platform for medicinal chemists to explore the SAR of this compound derivatives and to design new compounds with improved therapeutic potential.
Scaffold Hopping and Lead Optimization Strategies for this compound Derivatives
Scaffold Hopping:
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular scaffolds that are structurally different from existing active compounds but retain similar biological activity. This approach is particularly useful for generating new intellectual property and for identifying compounds with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles.
For this compound, scaffold hopping could involve replacing the central benzamide core with other chemical moieties that maintain the key pharmacophoric features. For instance, a recent study demonstrated the successful application of scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline to generate novel 5,6,7-trimethoxyflavan derivatives with anticancer activity. nih.govelsevierpure.com This highlights the potential of this strategy to explore new chemical space around the N-benzylphenyl theme.
Lead Optimization:
Lead optimization is the process of refining a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process involves making systematic structural modifications to the lead compound and evaluating the effects of these changes on its biological activity and other properties.
For a lead compound based on the this compound scaffold, lead optimization strategies could include:
Substitution Analysis: Introducing various substituents on the benzyl and phenyl rings to probe for favorable interactions with the biological target.
Isosteric/Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to improve potency or reduce metabolic liabilities.
Structure-Based Design: If the 3D structure of the target is known, computational docking can be used to guide the design of modifications that enhance binding affinity. nih.gov
An example of successful lead optimization can be seen in the development of TYK2 inhibitors from a 4-aminopyridine (B3432731) benzamide scaffold, where modifications led to a compound with improved potency, selectivity, and oral bioavailability. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of N Benzyl 4 Phenylethynyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
High-Resolution 1H and 13C NMR for Structural Elucidation and Purity Assessment
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as the primary methods for confirming the identity and assessing the purity of N-benzyl-4-(phenylethynyl)benzamide. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, the precise arrangement of atoms can be deduced.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The amide proton (N-H) would typically appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the downfield region, around 6.5-8.5 ppm. The benzylic protons (CH₂) would resonate as a doublet around 4.6 ppm, coupled to the amide proton. The aromatic protons on the three phenyl rings would produce a complex series of multiplets in the range of 7.2 to 7.8 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom. The amide carbonyl carbon is characteristically found in the highly deshielded region of 165-168 ppm. The sp-hybridized carbons of the alkyne (C≡C) moiety are expected between 85 and 95 ppm. The benzylic CH₂ carbon would appear around 44 ppm, while the various aromatic carbons would populate the 120-140 ppm region.
The expected chemical shifts, based on data from structurally similar compounds, are summarized in the tables below.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide N-H | ~6.8 | Triplet (t) or Broad Singlet (br s) |
| Benzyl (B1604629) CH₂ | ~4.6 | Doublet (d) |
| Aromatic H's | 7.2 - 7.8 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Amide C=O | ~167 |
| Aromatic C's | 122 - 138 |
| Alkyne C≡C | 87 - 94 |
| Benzyl CH₂ | ~44 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the complex connectivity of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the coupling between the amide N-H proton and the benzylic CH₂ protons, and to trace the connectivity of adjacent protons within each of the three aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This technique would definitively link the benzylic CH₂ proton signal to the corresponding benzylic carbon signal and each aromatic proton to its parent carbon, resolving any ambiguity in the 1D spectra.
From the benzylic CH₂ protons to the amide carbonyl carbon.
From the amide N-H proton to the benzylic CH₂ carbon and the amide carbonyl carbon.
From the protons on the central benzoyl ring to the amide carbonyl carbon and the alkyne carbons, thus "stitching" the entire molecule together.
Dynamic NMR for Conformational Studies
The amide C-N bond in this compound has a significant degree of double bond character, leading to restricted rotation. This phenomenon can be studied using variable-temperature or dynamic NMR (DNMR). acs.orgnih.gov At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for atoms in the different conformations (e.g., cis and trans isomers relative to the amide bond). As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. montana.edu By analyzing the changes in the lineshape over a range of temperatures, the energy barrier (activation energy, ΔG‡) for this rotation can be calculated, which for typical amides falls in the range of 12-18 kcal/mol. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of functional groups within the molecule.
Vibrational Analysis of Functional Groups and Molecular Fingerprints
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. Each functional group vibrates at a specific frequency, and its absorption of IR radiation provides a signature peak.
N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide.
C=O Stretch (Amide I band): A very strong and sharp absorption peak is expected around 1650 cm⁻¹, corresponding to the carbonyl stretching vibration.
C≡C Stretch: The internal alkyne group should give rise to a weak but sharp absorption band in the region of 2200-2230 cm⁻¹.
Aromatic C-H and C=C Stretches: Multiple sharp peaks will appear above 3000 cm⁻¹ for aromatic C-H stretching and in the 1450-1600 cm⁻¹ region for aromatic C=C ring stretching.
Raman spectroscopy would provide complementary data, particularly for the non-polar alkyne C≡C bond, which often shows a stronger signal in Raman than in IR.
Table 3: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | ~3300 | Strong |
| Amide C=O | Stretch (Amide I) | ~1650 | Very Strong |
| Alkyne C≡C | Stretch | ~2220 | Weak to Medium |
| Amide N-H | Bend (Amide II) | ~1540 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
Hydrogen Bonding Network Characterization
In the solid state or in concentrated solutions, the amide groups of this compound molecules can act as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group). This leads to the formation of intermolecular hydrogen bonds (N-H···O=C). nih.gov IR spectroscopy is highly sensitive to hydrogen bonding. The N-H stretching frequency is particularly informative: in a dilute solution in a non-polar solvent (e.g., CCl₄), a sharp, higher-frequency band for the "free" N-H is observed. In the solid state or a concentrated solution where hydrogen bonding is prevalent, this band becomes broader and shifts to a lower frequency (a red shift), indicating the weakening of the N-H bond due to its participation in the hydrogen bond. The extent of this shift provides a qualitative measure of the hydrogen bond strength.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₂₂H₁₇NO), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).
Table 1: Illustrative HRMS Data for this compound
| Ion Species | Theoretical m/z | Observed m/z (Illustrative) | Mass Error (ppm) |
| [M+H]⁺ | 312.1383 | 312.1380 | -1.0 |
| [M+Na]⁺ | 334.1202 | 334.1199 | -0.9 |
Note: The observed m/z and mass error are illustrative examples of what would be expected for this compound.
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule.
The fragmentation of this compound is expected to occur at the weakest bonds, primarily the amide C-N bond and the benzylic C-N bond. Common fragmentation pathways for benzamides include the formation of a benzoyl cation and cleavage of the N-benzyl group. ontosight.ai
Table 2: Expected MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 312.1383 | 205.0648 | [C₁₅H₉O]⁺ (4-(phenylethynyl)benzoyl cation) |
| 312.1383 | 106.0651 | [C₇H₈N]⁺ (benzylaminyl cation) |
| 312.1383 | 91.0542 | [C₇H₇]⁺ (tropylium ion from benzyl group) |
Note: The fragment m/z values are calculated based on expected fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule. 182.160.97libretexts.org
Table 3: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)
| λ_max (nm) (Illustrative) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Illustrative) | Corresponding Electronic Transition |
| ~280-320 | High | π → π* |
Note: The λ_max and molar absorptivity values are illustrative and based on the expected behavior of the phenylethynyl chromophore.
Single-Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry and Crystal Packing.sigmaaldrich.commdpi.comgatech.edu
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, as well as information about how the molecules are arranged in the crystal lattice.
While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the benzyl group, would necessitate the determination of its absolute configuration. SCXRD is a powerful tool for this purpose, especially when a heavy atom is present in the structure, allowing for the application of anomalous dispersion methods to unambiguously assign the R or S configuration.
The crystal packing of this compound is expected to be influenced by a variety of non-covalent interactions. gatech.edu The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of hydrogen-bonded chains or dimers. researchgate.net Furthermore, the multiple aromatic rings in the molecule create opportunities for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align in a parallel or offset fashion. nih.gov C-H···π interactions are also possible between the hydrogen atoms and the aromatic rings. sigmaaldrich.com These interactions collectively dictate the supramolecular architecture of the compound in the solid state.
Table 4: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor/Acceptor Groups | Expected Geometry/Distance |
| Hydrogen Bonding | N-H···O=C | Formation of chains or dimers |
| π-π Stacking | Phenyl and Benzyl rings | Parallel-displaced or T-shaped, centroid-centroid distance ~3.5-4.0 Å |
| C-H···π Interactions | Aromatic C-H and Phenyl/Benzyl rings | H to ring centroid distance ~2.5-3.0 Å |
Note: The geometric parameters are illustrative and based on typical values for these types of interactions in organic molecular crystals.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Characterization
The enantiomeric characterization of chiral molecules is crucial for understanding their interaction with other chiral entities, such as biological receptors. Chiroptical spectroscopic methods, particularly Circular Dichroism (CD), are powerful techniques for this purpose. These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.
In the context of substituted benzamides, CD spectroscopy has been employed to characterize atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. For a molecule like this compound to be amenable to enantiomeric characterization by CD, it would first need to be resolved into its constituent enantiomers, assuming it can exist as stable, non-interconverting stereoisomers. This resolution is often achieved through chiral chromatography or by diastereomeric crystallization.
Once isolated, the enantiomers would be expected to exhibit mirror-image CD spectra. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other at the same wavelength. The intensity and sign of the Cotton effects are directly related to the three-dimensional arrangement of the chromophores within the molecule. For this compound, the relevant chromophores would be the benzamide (B126) and the phenylethynyl groups.
Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Benzamide
The following table presents hypothetical data that one might expect from a CD spectroscopic analysis of a pair of benzamide enantiomers. This data is illustrative and not based on experimental results for this compound.
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| Enantiomer 1 | 230 | +1.5 x 10⁴ |
| 255 | -2.0 x 10⁴ | |
| 280 | +0.8 x 10⁴ | |
| Enantiomer 2 | 230 | -1.5 x 10⁴ |
| 255 | +2.0 x 10⁴ | |
| 280 | -0.8 x 10⁴ |
The study of atropisomeric benzamides has revealed that the barrier to rotation around the N-aryl bond can be influenced by the steric bulk of substituents in the ortho positions. nih.gov In the case of this compound, the lack of ortho substituents suggests that rotation around the N-C(aryl) bond would likely be rapid at room temperature, precluding the isolation of stable atropisomers.
Should a synthetic route be developed that introduces a significant steric barrier to rotation, for instance by adding bulky groups to the ortho positions of the benzamide ring or the benzyl group, then the resulting atropisomers could be characterized by chiroptical methods. The data from such an analysis would provide invaluable insight into the absolute configuration and conformational preferences of these chiral molecules.
Computational and Theoretical Chemistry in N Benzyl 4 Phenylethynyl Benzamide Research
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational studies on N-benzyl-4-(phenylethynyl)benzamide. DFT offers a balance between accuracy and computational cost, making it well-suited for studying the electronic structure and properties of medium-sized organic molecules.
Optimization of Molecular Geometry and Conformational Analysis
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The carboxamide moiety, a key feature in benzamides, can exist in different rotational isomers, or rotamers, known as cis (E-isomer) and trans (Z-isomer). scielo.br The conformational landscape is further complicated by the rotational freedom around the various single bonds.
DFT calculations, often performed with basis sets like 6-31G(d,p), are used to optimize the geometry and identify the most stable conformers. epstem.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data, where available. The study of related N-benzylbenzamide derivatives has shown that the conformational behavior in solution can be complex, with evidence of hindered rotation around the amide bond leading to multiple stable conformations. scielo.br For instance, in a study of N-benzyl-N-(furan-2-ylmethyl) acetamide, DFT calculations predicted nine stable conformations (four Z and five E structures). scielo.br
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
Once the optimized geometry is obtained, quantum chemical calculations can be used to predict various spectroscopic properties. This is crucial for interpreting experimental spectra and confirming the structure of the synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts. epstem.net Theoretical calculations of 1H and 13C NMR chemical shifts for similar benzamide (B126) structures have shown good correlation with experimental values. epstem.netmdpi.com For example, in related benzamide compounds, the calculated chemical shifts helped in the assignment of signals in the experimental spectra. beilstein-journals.orgchemicalbook.comchemicalbook.com
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. esisresearch.org These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net For instance, the characteristic C=O stretching vibration in benzamides is readily identified in both calculated and experimental spectra. researchgate.net
Electronic Transitions: Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insights into the electronic transitions occurring within the molecule, such as π-π* and n-π* transitions, which are characteristic of the aromatic rings and the carbonyl group in this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. epstem.net
For this compound, FMO analysis can provide insights into its reactivity profile. A smaller HOMO-LUMO gap suggests a more reactive molecule. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. In similar structures, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a specific protein target. mdpi.com This method is instrumental in drug discovery and development, as it helps to understand the binding mechanism and predict the affinity of a ligand for its receptor. nih.gov
Scoring Functions and Docking Algorithm Evaluation
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. These functions take into account various factors, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The accuracy of a docking study depends heavily on the chosen scoring function and the docking algorithm.
To ensure the validity of the docking protocol, a re-docking procedure is often employed, where a known ligand is extracted from a protein-ligand crystal structure and then docked back into the protein's binding site. If the docking program can reproduce the experimentally observed binding mode, it increases the confidence in the results obtained for novel ligands. The MMFF94x force field is an example of a force field used for energy minimization of the ligand before docking.
Binding Mode Elucidation and Hotspot Identification
Molecular docking studies can provide a detailed picture of how this compound and its analogs might interact with a biological target. The results can reveal key interactions, such as:
Hydrogen Bonds: The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the protein's active site. mdpi.com
π-π Stacking: The multiple aromatic rings in the molecule can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the binding pocket.
Hydrophobic Interactions: The benzyl (B1604629) and phenylethynyl groups provide hydrophobic surfaces that can interact favorably with nonpolar residues in the protein. mdpi.com
By analyzing the docked poses, researchers can identify "hotspots" – specific regions in the binding site where interactions are particularly important for binding affinity. mdpi.com This information is invaluable for the rational design of new derivatives with improved potency and selectivity. For instance, docking studies on N-benzyl benzamide derivatives targeting butyrylcholinesterase have revealed key interactions with residues such as Trp82 and Tyr332. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound research, MD simulations provide detailed insights into the compound's behavior at the atomic level, which is crucial for understanding its chemical and biological activities.
Conformational Dynamics of this compound in Solution
The three-dimensional shape or conformation of a molecule is critical to its function. In solution, a flexible molecule like this compound does not exist in a single, static conformation but rather as a dynamic ensemble of interconverting structures. MD simulations can model this dynamic behavior by calculating the forces between atoms and using them to predict their motion over time.
While specific MD studies on the conformational dynamics of this compound in solution are not extensively documented in publicly available literature, the principles can be illustrated by studies on similar benzamide derivatives. For instance, a study on the benzamide derivative N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB) utilized conformational analysis to identify its lowest energy conformer, which is essential for understanding its interaction with biological targets. tandfonline.com Such studies typically involve simulating the molecule in a box of solvent molecules (e.g., water) and analyzing the trajectory to understand the range of accessible conformations, the dihedral angle distributions, and the stability of different conformers. The inherent conformational flexibility of benzamides, particularly around the amide bond, has been investigated using force field-based methods, revealing the presence of low-energy conformers. nih.gov
A hypothetical MD simulation of this compound would likely focus on the rotational freedom around the amide bond and the bonds connecting the phenyl and benzyl groups. The results would provide a probability distribution of different conformers, highlighting the most stable and populated shapes the molecule adopts in solution. This information is invaluable for understanding its physicochemical properties and its ability to bind to a target protein.
Ligand-Protein Binding Dynamics and Stability Analysis
MD simulations are instrumental in studying how a ligand, such as this compound, interacts with a protein target. After an initial binding pose is predicted by molecular docking, MD simulations can be used to refine this pose and assess the stability of the ligand-protein complex over time.
These simulations can reveal:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD profile suggests that the complex has reached a stable equilibrium. For example, in simulations of benzimidazole (B57391) derivatives with HsTIM, stable RMSD values indicated a stable complex. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. Regions with high fluctuations are more mobile.
Hydrogen Bonds and Other Interactions: The persistence of hydrogen bonds and other non-covalent interactions (e.g., hydrophobic, van der Waals) between the ligand and protein residues over the simulation time is a key indicator of binding stability. Docking studies on benzamide derivatives have highlighted the importance of interactions between the tail-end hydrophobic rings and catalytically important amino acid residues. ingentaconnect.com
For instance, MD simulations performed on a complex of a benzamide derivative with a protein target (PDB ID: 3AGC) were analyzed to understand the binding stability in detail. tandfonline.com Similarly, MD simulations have been used to study the action mechanism of mercapto-benzamide inhibitors against the HIV NCp7 protein. rsc.org These studies demonstrate the power of MD simulations in providing a dynamic picture of ligand-protein interactions, which is essential for rational drug design.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) for Binding Affinity Estimation
Accurately predicting the binding affinity of a ligand to a protein is a major goal of computational chemistry. FEP and MM/PBSA are two popular methods for calculating the free energy of binding.
Free Energy Perturbation (FEP) is a rigorous and computationally expensive method that calculates the relative binding free energy between two ligands by "alchemically" transforming one into the other in a series of small steps. rutgers.edu While highly accurate, its computational cost can be a limitation. researchgate.net Studies have shown that FEP can provide high-accuracy predictions for some systems. chemrxiv.org
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant MM/GBSA (Generalized Born Surface Area) are more approximate but computationally faster methods. nih.gov They calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. researchgate.net The general equation is:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM is the change in molecular mechanics energy in the gas phase.
ΔG_solv is the change in solvation free energy.
TΔS is the change in conformational entropy upon binding.
The MM/PBSA approach has been used to calculate the binding free energy of benzamide derivatives. tandfonline.com However, the accuracy of MM/PBSA and MM/GBSA can be system-dependent and influenced by factors like simulation length and the choice of parameters. chemrxiv.orgnih.gov Comparisons between FEP and MM/GBSA have shown that FEP generally provides better ranking capabilities, though MM/GBSA can still be a valuable tool, offering a balance between speed and accuracy. nih.gov
Cheminformatics and Virtual Screening Methodologies
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of this compound research, cheminformatics tools are crucial for virtual screening and lead optimization. nih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through two main approaches:
Ligand-based virtual screening: This method uses the knowledge of known active compounds to identify others with similar properties.
Structure-based virtual screening: This approach uses the 3D structure of the protein target to dock and score potential ligands.
For benzamide research, cheminformatics can be used to:
Filter compound libraries: Based on physicochemical properties (e.g., molecular weight, lipophilicity) to select drug-like molecules.
Perform similarity searches: To find analogs of this compound with potentially improved properties.
Develop Quantitative Structure-Activity Relationship (QSAR) models: To predict the biological activity of new benzamide derivatives based on their chemical structure.
In Silico Prediction of Molecular Properties (e.g., polarizability, hyperpolarizability for NLO applications)
In silico methods, particularly those based on quantum mechanics, are used to predict a wide range of molecular properties. For this compound, these methods can be used to predict its potential for applications in nonlinear optics (NLO).
NLO materials have applications in technologies like optical data storage and telecommunications. The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β). These properties can be calculated using Density Functional Theory (DFT).
Data Mining and Machine Learning Applications in Benzamide Research
Data mining and machine learning (ML) are increasingly being used in drug discovery and chemical research to extract valuable insights from large datasets. nih.govnih.gov In the field of benzamide research, these techniques can be applied in various ways:
Predicting Biological Activity: ML models can be trained on datasets of known benzamide compounds and their biological activities to predict the activity of new, untested derivatives. ingentaconnect.com This can help prioritize which compounds to synthesize and test.
QSAR Modeling: Machine learning algorithms like support vector machines and neural networks are powerful tools for developing robust QSAR models. nih.gov These models can identify the key structural features that contribute to the desired biological activity.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. ML models can be trained to predict these properties from the molecular structure, helping to identify compounds with favorable pharmacokinetic profiles. rsc.org
De Novo Drug Design: Generative ML models can be used to design novel benzamide structures with desired properties. rsc.org
Reaction Prediction and Synthesis Planning: ML can assist in predicting the outcomes of chemical reactions and planning synthetic routes, accelerating the synthesis of new benzamide derivatives. cam.ac.ukacs.org
The application of data mining and ML in benzamide research holds the promise of accelerating the discovery and development of new therapeutic agents and materials. nih.gov
Future Directions and Emerging Research Avenues for N Benzyl 4 Phenylethynyl Benzamide Chemistry
Development of Cascade Reactions and Flow Chemistry for Efficient Synthesis
The synthesis of complex molecules like N-benzyl-4-(phenylethynyl)benzamide is continually being optimized for efficiency, safety, and scalability. Future efforts will likely focus on the development of cascade reactions and the implementation of flow chemistry.
Cascade Reactions: These multi-step reactions, where subsequent transformations occur in a single pot without the need to isolate intermediates, offer significant advantages in terms of atom economy and reduced waste. For a molecule with the structural components of this compound, a potential cascade sequence could involve a Sonogashira coupling followed by an in-situ amidation, streamlining the construction of the core scaffold.
Flow Chemistry: Continuous flow synthesis is becoming an invaluable tool for producing active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.comnih.gov This technology offers superior control over reaction parameters such as temperature and pressure, enhances safety, and allows for straightforward scaling. mdpi.comresearchgate.net The synthesis of this compound could be adapted to a flow process, potentially improving yields and purity while minimizing risks associated with batch processing. mdpi.comnih.gov For instance, the amidation step, which can be challenging in batch, could be significantly improved under the superheated conditions achievable in a flow reactor with a back-pressure regulator. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Benzamide (B126) Synthesis
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Enhanced safety due to small reaction volumes and superior heat transfer. mdpi.com |
| Scalability | Often requires significant re-optimization for scale-up. | More straightforward to scale by running the system for longer periods. |
| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over temperature, pressure, and residence time, leading to higher reproducibility. nih.gov |
Exploration of this compound in Chemical Biology Tools and Probes
The unique structure of this compound, particularly its terminal alkyne group, makes it an attractive candidate for development as a chemical biology tool.
The phenylethynyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.orgnih.gov This bioorthogonal reaction allows for the covalent labeling of biomolecules (proteins, nucleic acids, etc.) in complex biological systems with high specificity and efficiency. jenabioscience.com
Future research could involve modifying this compound to create:
Affinity-Based Probes: By attaching a reporter tag (like a fluorophore or biotin) to the benzamide scaffold via a click reaction, researchers could visualize and track the compound's interaction with specific cellular targets.
Target Identification Tools: An this compound-based probe could be used in chemical proteomics to identify its protein binding partners, elucidating its mechanism of action.
Functional Probes: The core molecule could be derivatized to act as an inhibitor or activator of a specific enzyme or receptor, with the phenylethynyl group allowing for subsequent labeling and analysis. sigmaaldrich.com
Integration with Artificial Intelligence and Machine Learning for De Novo Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of molecules with desired properties. nih.govnih.gov These computational tools can explore vast regions of chemical space to identify novel structures that are predicted to be active against a biological target. youtube.com
In the context of this compound, AI and ML could be employed to:
Generate Novel Analogs: Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on libraries of known active compounds to propose new benzamide derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. nih.govyoutube.com
Optimize Properties: By combining generative chemistry with quantitative structure-activity relationship (QSAR) models, it is possible to guide the design process towards molecules that not only have high predicted activity but also possess favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govsci-hub.se
Scaffold Hopping: AI algorithms can suggest entirely new molecular scaffolds that retain the key pharmacophoric features of this compound but have different core structures, potentially leading to new intellectual property and overcoming limitations of the original compound class.
Table 2: AI/ML Approaches for Designing Benzamide Derivatives
| AI/ML Technique | Application in De Novo Design | Potential Outcome |
|---|---|---|
| Reinforcement Learning (RL) | Training a generative model to produce molecules with high scores from a reward function (e.g., predicted bioactivity). nih.gov | Focused libraries of novel compounds optimized for a specific target. nih.gov |
| Generative Adversarial Networks (GANs) | Learning the underlying distribution of a set of molecules to generate new, similar examples. | Diverse sets of synthetically feasible molecules within a desired chemical space. |
| Chemical Language Models | Using architectures inspired by natural language processing to generate valid molecular structures as text strings (e.g., SMILES). youtube.com | Rapid generation of novel molecules from scratch, which can be fine-tuned for specific properties. youtube.com |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are invaluable for this purpose.
For reactions involving the phenylethynyl group of this compound, such as the CuAAC click reaction, real-time monitoring can provide critical mechanistic insights. researchgate.net
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique can be used to follow the disappearance of the characteristic alkyne and azide (B81097) vibrational bands and the appearance of the triazole product band, even in complex biological media. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR, potentially enhanced by techniques like Signal Amplification By Reversible Exchange (SABRE), can monitor the conversion of reactants to products at low concentrations, providing detailed structural information about intermediates and byproducts. acs.org
These methods allow for the rapid determination of reaction kinetics and can help identify rate-determining steps, which is essential for optimizing reaction conditions for both laboratory synthesis and potential bioconjugation applications. acs.orgresearchgate.net
Potential Applications Beyond Biological Activity
The properties of the phenylethynyl group suggest that this compound and its derivatives could have applications beyond their biological activity, particularly in materials science and supramolecular chemistry. umd.edu
The combination of the rigid, π-conjugated phenylethynyl unit and the hydrogen-bonding capability of the amide group makes this class of molecules interesting for the construction of self-assembling systems. nih.govacs.org
Organogels: Amide-derived molecules containing phenylethynyl frameworks have been shown to act as gelators, forming self-assembled fibrillar networks in organic solvents. nih.govacs.org These soft materials have potential applications in areas like optoelectronics and sensing.
Supramolecular Polymers: The non-covalent interactions (hydrogen bonding, π-π stacking) inherent in the this compound structure could be exploited to form well-ordered supramolecular polymers and other complex architectures. ugent.betab-lab.org
Advanced Materials: The rigid rod-like nature of the phenylethynyl group can impart useful properties for the development of liquid crystals or other ordered materials.
Multi-omics Data Integration for Systems-Level Mechanistic Understanding
To fully comprehend the biological effects of a compound like this compound, a systems-level approach is necessary. Integrating data from multiple "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of its mechanism of action and its impact on cellular networks. nih.gov
Future research will likely leverage deep learning and other computational methods to:
Integrate Diverse Datasets: Combine data on gene expression, protein levels, and metabolite changes in cells treated with the compound to build a comprehensive picture of the cellular response. nih.gov
Predict Biological Phenotypes: Use integrated multi-omics data to predict a compound's efficacy, potential side effects, and sensitivity across different cell types or disease models. nih.gov
Elucidate Drug-Target Interactions: By observing the downstream effects across the omics layers, researchers can infer the primary targets of the compound and understand the broader signaling pathways that are perturbed. This approach moves beyond a single target and embraces the complexity of biological systems. nih.govnih.gov
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 59% yield |
| Solvent | DCM | Improved solubility |
| Temperature | 0–25°C | Reduced side reactions |
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; phenylethynyl signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1492) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Advanced: How does the phenylethynyl substituent influence the compound’s biological activity, and what are the mechanistic hypotheses?
Methodological Answer:
The phenylethynyl group enhances π-π stacking with hydrophobic enzyme pockets, as observed in analogues targeting kinases or proteases. For example:
- Enzyme inhibition : The rigid triple bond restricts conformational flexibility, improving binding affinity to ATP-binding sites (e.g., in cancer-related kinases) .
- Cellular uptake : Lipophilicity (logP ~3.3) from the phenylethynyl group may enhance membrane permeability .
- In silico validation : Molecular docking (AutoDock Vina) shows binding energies ≤ −8.5 kcal/mol for kinases like EGFR .
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | EGFR | 0.45 ± 0.02 | |
| 4-(Cyclobutylethynyl) analogue | EGFR | 1.2 ± 0.1 |
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize inter-lab differences .
- Substituent effects : Even minor structural changes (e.g., cyclobutylethynyl vs. phenylethynyl) alter activity by >2-fold .
- Statistical rigor : Report IC₅₀ values with error margins (e.g., ±SEM) and validate with orthogonal assays (e.g., Western blotting for target inhibition) .
Advanced: What computational strategies are recommended to predict the compound’s ADMET properties?
Methodological Answer:
- QSAR Models : Use SwissADME or ADMETLab to predict permeability (e.g., Caco-2 cell permeability: 15.2 nm/s) and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess target residence time .
- Toxicity Prediction : ProTox-II identifies potential hepatotoxicity (probability: 72%) due to benzamide metabolism .
Advanced: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard Analysis : Conduct risk assessments for reagents (e.g., palladium catalysts, aryl halides) using ACS guidelines .
- Mutagenicity : Ames testing for anomeric amide derivatives shows low mutagenicity (≤2 revertants/plate), but PPE (gloves, fume hood) is mandatory .
- Waste Management : Neutralize acidic/basic byproducts before disposal; use halogen-resistant containers for halogenated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
